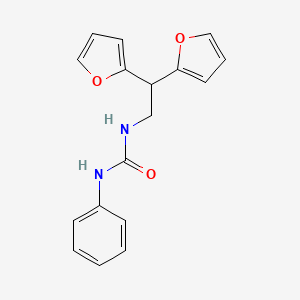

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

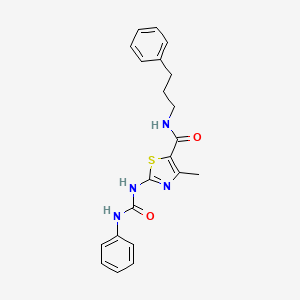

“1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea” is a complex organic compound that contains furan, phenyl, and urea functional groups. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are common in organic chemistry and consist of a benzene ring minus one hydrogen, allowing it to bond to other atoms . Urea is an organic compound with two amine (-NH2) groups joined by a carbonyl (C=O) functional group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan rings, a phenyl ring, and a urea moiety. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan, phenyl, and urea groups. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Phenyl groups are generally quite stable but can participate in electrophilic aromatic substitution reactions under certain conditions . Urea groups can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the degree of conjugation in the molecule, the presence of polar groups, and steric effects .Scientific Research Applications

Chemical Structure and Properties

The crystal structure and properties of compounds related to 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea have been extensively studied to understand their molecular configurations and potential applications in scientific research. For instance, the analysis of crystal structures involving furan compounds reveals that the furan ring tends to maintain planarity, with specific configurations influencing the compound's physical properties and reactivity (S. R. Kote et al., 2014).

Synthesis and Applications

The synthesis of novel compounds incorporating furan units, such as 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea, often targets enhanced antibacterial, antiurease, and antioxidant activities. Research has demonstrated that certain furan derivatives exhibit significant antiurease and antioxidant properties, highlighting their potential in medical and environmental applications (B. B. Sokmen et al., 2014).

Material Science and Polymer Synthesis

Furan derivatives play a critical role in the development of biobased materials, including polyesters. The enzymatic polymerization of biobased diols, such as those derived from furan, with various diacid ethyl esters, showcases the potential of furan compounds in creating sustainable materials with desirable mechanical properties (Yi Jiang et al., 2014).

Organic Synthesis and Catalysis

In organic chemistry, furan derivatives serve as key intermediates in the synthesis of complex molecules. Techniques like the photoinduced direct oxidative annulation have been employed to access highly functionalized polyheterocyclic compounds, illustrating the versatility of furan derivatives in synthetic organic chemistry (Jin Zhang et al., 2017).

Pharmaceutical Research

Furan derivatives have been explored for their potential in pharmaceutical applications, including the synthesis of compounds with antimicrobial and antioxidant activities. The development of new furan-based compounds aims at identifying candidates with effective therapeutic profiles (M. Kumaraswamy et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(19-13-6-2-1-3-7-13)18-12-14(15-8-4-10-21-15)16-9-5-11-22-16/h1-11,14H,12H2,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVGNEZBWAGMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)

![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)